
Calcium chlorate chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium chlorate chloride is a compound that combines calcium, chlorate, and chloride ions. It is known for its strong oxidizing properties and is used in various industrial and scientific applications. The chemical formula for calcium chlorate is Ca(ClO₃)₂, and it is often found in a white, deliquescent solid form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium chlorate chloride is typically produced by passing chlorine gas through a hot suspension of calcium hydroxide in water. This process initially produces calcium hypochlorite, which disproportionates when heated with excess chlorine to yield calcium chlorate and calcium chloride : [ 6 \text{Ca(OH)}_2 + 6 \text{Cl}_2 \rightarrow \text{Ca(ClO}_3)_2 + 5 \text{CaCl}_2 + 6 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound can also involve the electrolysis of hot calcium chloride solutions. this method is complicated by the deposition of calcium hydroxide on the cathode, which prevents the flow of current .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium chlorate chloride undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent.
Decomposition: On strong heating, it decomposes to form calcium chloride and oxygen: [ \text{Ca(ClO}_3)_2 \rightarrow \text{CaCl}_2 + 3 \text{O}_2 ]
Common Reagents and Conditions
Potassium Chloride: When combined with potassium chloride, this compound precipitates potassium chlorate: [ \text{Ca(ClO}_3)_2 + 2 \text{KCl} \rightarrow 2 \text{KClO}_3 + \text{CaCl}_2 ]
Alkali Carbonates: Reacts with alkali carbonates to produce calcium carbonate and alkali chlorate: [ \text{Ca(ClO}_3)_2 + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{NaClO}_3 + \text{CaCO}_3 ]
Major Products
The major products formed from these reactions include potassium chlorate, calcium chloride, sodium chlorate, and calcium carbonate .
Wissenschaftliche Forschungsanwendungen
Calcium chlorate chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Employed in the preparation of competent cells for molecular cloning.
Medicine: Utilized in the treatment of hypocalcemia and hyperkalemia.
Industry: Applied in the production of herbicides and as a phase change material for thermal energy storage.
Wirkmechanismus
The mechanism of action of calcium chlorate chloride involves its strong oxidizing properties. It can oxidize various substrates, leading to the formation of different products. In biological systems, calcium ions play a crucial role in moderating nerve and muscle performance by regulating the excitation threshold of action potentials .
Vergleich Mit ähnlichen Verbindungen
Calcium chlorate chloride can be compared with other similar compounds, such as:
Calcium Chloride (CaCl₂): Used in de-icing, food preservation, and as a drying agent.
Potassium Chlorate (KClO₃): Employed in pyrotechnics and as an oxidizing agent.
Sodium Chlorate (NaClO₃): Utilized in the paper and pulp industry as a bleaching agent.
This compound is unique due to its combination of chlorate and chloride ions, which gives it distinct oxidizing properties and a wide range of applications.
Eigenschaften
CAS-Nummer |
12370-85-3 |
|---|---|
Molekularformel |
CaCl2O3 |
Molekulargewicht |
158.98 g/mol |
IUPAC-Name |
calcium;chlorate;chloride |
InChI |
InChI=1S/Ca.ClHO3.ClH/c;2-1(3)4;/h;(H,2,3,4);1H/q+2;;/p-2 |
InChI-Schlüssel |
NSDBGBPZNRLOBU-UHFFFAOYSA-L |
Kanonische SMILES |
[O-]Cl(=O)=O.[Cl-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)
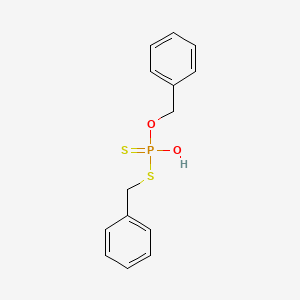
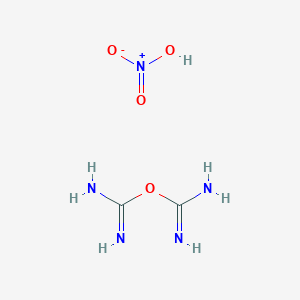


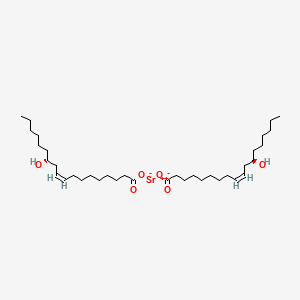

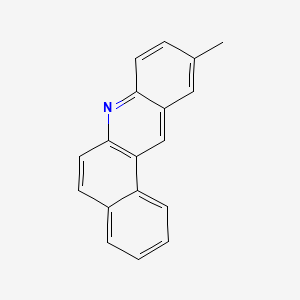

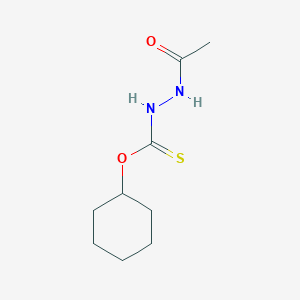


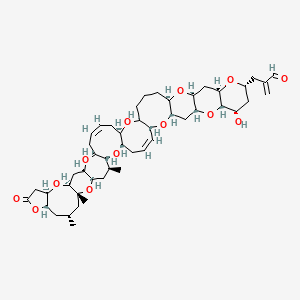
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
